2-Hydroxy-3-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRWMQHTORUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173577 | |
| Record name | 2-Hydroxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19838-07-4 | |
| Record name | 3-Methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-(1H)-pyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-3-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S951QMJ75E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Formation Pathways of 2 Hydroxy 3 Methylpyrazine Analogues and Precursors
Endogenous Metabolic Routes to Pyrazine (B50134) Ring Systems
The natural formation of pyrazine rings is a sophisticated process rooted in the primary metabolism of organisms. It involves the transformation and condensation of basic metabolic building blocks, primarily amino acids and sugars, which serve as the foundational precursors for the pyrazine scaffold.
Role of Amino Acid and Sugar Precursors
The biosynthesis of pyrazines is intrinsically linked to the Maillard reaction and related metabolic pathways, where amino acids and reducing sugars are the principal reactants. mdpi.com Various amino acids, including L-threonine, L-serine, valine, leucine, and isoleucine, have been identified as crucial precursors. d-nb.infomdpi.com For instance, L-threonine is a well-established starting point for the formation of 2,5-dimethylpyrazine (B89654) (an analogue of 2-hydroxy-3-methylpyrazine), while L-serine can lead to methylpyrazine and ethylpyrazine. mdpi.com Basic amino acids such as lysine (B10760008) and arginine have also been shown to be important precursors for pyrazine formation during processes like the drying of shrimp. mdpi.com
Sugars, particularly reducing sugars like glucose, provide the necessary carbon backbone. mdpi.comuliege.be Through degradation pathways, they form highly reactive α-dicarbonyl compounds. uliege.be These dicarbonyls can then react with amino acids in a process known as Strecker degradation to form α-aminocarbonyl compounds and Strecker aldehydes, which are pivotal intermediates in pyrazine ring formation. uliege.bemdpi.com The specific type of amino acid and the structure of the sugar-derived carbonyl compound ultimately determine the substitution pattern of the resulting pyrazine. mdpi.comimreblank.ch For example, the synthesis of 2-isobutyl-3-hydroxypyrazine, a hydroxy-analogue, can be achieved from L-leucinamide hydrochloride and glyoxal, a dicarbonyl compound. dur.ac.uk
| Precursor(s) | Resulting Pyrazine(s) | Source(s) |
| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | mdpi.com |
| L-Serine | Ethylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine | mdpi.com |
| Valine, Leucine, Isoleucine | 2,3-Di-iso-butylpyrazine, 2-Iso-butyl-3-methylpyrazine | d-nb.info |
| Pyruvate (B1213749) | Trimethylpyrazine, Dimethylpyrazines, Tetramethylpyrazine | d-nb.infosemanticscholar.org |
| L-Leucinamide, Glyoxal | 2-Isobutyl-3-hydroxypyrazine | dur.ac.uk |
| α-Ketoaldehyde, α-Aminoamide | 3,5-Disubstituted-2-hydroxypyrazine | beilstein-journals.org |
| L-Threonine, Sodium Acetate (B1210297) | General Pyrazines | mdpi.com |
Identification and Characterization of Biosynthetic Intermediates
The pathway from simple precursors to the final pyrazine ring involves several key biosynthetic intermediates. The degradation of sugars initially yields α-dicarbonyl compounds like butane-2,3-dione and methylglyoxal. uliege.be These compounds react with amino acids to form α-aminocarbonyls. uliege.be The condensation of two α-aminocarbonyl molecules leads to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring. uliege.be
Acetoin (B143602) (3-hydroxy-2-butanone) is a particularly crucial intermediate in many microbial syntheses of pyrazines, often derived from pyruvate. d-nb.infomdpi.com It serves as a direct precursor in the formation of tetramethylpyrazine in organisms like Corynebacterium glutamicum. mdpi.comresearchgate.net In the biosynthesis of 2,5-dimethylpyrazine from L-threonine, L-2-amino-acetoacetate and the subsequent intermediate aminoacetone are vital for the pathway. mdpi.comasm.org Similarly, studies in myxobacteria suggest that amino acids like valine are first reduced to their corresponding amino aldehydes (e.g., valinal), which then dimerize and oxidize to form dialkylpyrazines like 2,5-diisopropylpyrazine. d-nb.inforesearchgate.net
| Intermediate | Precursor(s) | Subsequent Product(s) | Source(s) |
| α-Dicarbonyls (e.g., Butane-2,3-dione) | Reducing Sugars (e.g., Glucose) | α-Aminocarbonyls | uliege.be |
| α-Aminocarbonyls (e.g., 2-Amino-3-butanone) | α-Dicarbonyls, Amino Acids | Dihydropyrazines | d-nb.infouliege.be |
| Dihydropyrazines | α-Aminocarbonyls | Alkylpyrazines | uliege.beresearchgate.net |
| Acetoin (3-hydroxy-2-butanone) | Pyruvate, Glucose | Tetramethylpyrazine, Trimethylpyrazine | d-nb.infomdpi.com |
| Aminoacetone | L-Threonine | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | mdpi.comasm.org |
| Amino Aldehydes (e.g., Valinal) | Amino Acids (e.g., Valine) | Dialkylpyrazines | d-nb.inforesearchgate.net |
Microbial Biotransformation Mechanisms Leading to Pyrazines
Microorganisms, including various species of bacteria and fungi, are proficient producers of pyrazines. nih.govresearchgate.net They employ specific enzymatic machinery to convert primary metabolites into these heterocyclic compounds, offering an environmentally friendly alternative to chemical synthesis. mdpi.com Bacteria such as Bacillus, Corynebacterium, and Pseudomonas are notable for their ability to synthesize a range of pyrazines. d-nb.inforesearchgate.net
Enzyme Systems Involved in Pyrazine Formation
Several distinct enzyme systems have been identified that catalyze key steps in pyrazine biosynthesis.
Dehydrogenases: L-threonine-3-dehydrogenase (TDH) is a critical enzyme that catalyzes the first step in the conversion of L-threonine to 2,5-dimethylpyrazine. mdpi.comasm.org
Synthases: In Corynebacterium glutamicum, the biosynthesis of alkylated pyrazines from pyruvate involves the action of acetolactate synthase (AS), which leads to the formation of acetoin, a key precursor. d-nb.infosemanticscholar.org
Transaminases: Chemo-enzymatic approaches have successfully used ω-transaminases (e.g., ATA-113) to catalyze the amination of 1,2-diketones to produce α-aminoketones. These intermediates then spontaneously dimerize and oxidize to form symmetrically substituted pyrazines. d-nb.infonih.gov
Non-Ribosomal Peptide Synthetases (NRPSs): Some bacteria utilize NRPSs with a unique adenylation-thiolation-reductase (ATR) domain architecture. acs.orgnih.gov The HqlA enzyme from Penicillium herquei, for example, can reduce amino acids to their corresponding amino aldehydes, which then dimerize to form pyrazines. semanticscholar.orgnih.gov
Oxidases: A novel enzymatic mechanism in Pseudomonas fluorescens involves a dihydropyrazine oxidase (PapF), which catalyzes the final oxidation of a dihydropyrazine intermediate to yield the aromatic pyrazine ring. researchgate.net
| Enzyme Class | Specific Enzyme Example | Function in Pyrazine Biosynthesis | Source(s) |
| Dehydrogenase | L-threonine-3-dehydrogenase (TDH) | Catalyzes the initial step of L-threonine conversion towards 2,5-DMP. | mdpi.comasm.org |
| Synthase | Acetolactate Synthase (AS) | Involved in the pathway from pyruvate to acetoin, a key pyrazine precursor. | d-nb.infosemanticscholar.org |
| Transaminase | ω-Transaminase (e.g., ATA-113) | Catalyzes amination of α-diketones to α-aminoketones for pyrazine synthesis. | d-nb.infonih.gov |
| Non-Ribosomal Peptide Synthetase | HqlA (ATR-type NRPS) | Reduces amino acids to amino aldehydes, which dimerize into pyrazines. | semanticscholar.orgnih.gov |
| Oxidase | Dihydropyrazine Oxidase (PapF) | Catalyzes the final oxidation of a dihydropyrazine to the pyrazine ring. | researchgate.net |
Genetic and Metabolic Engineering for Enhanced Bioproduction
Significant progress has been made in engineering microbial "cell factories" for the high-yield production of specific pyrazines. frontiersin.org These strategies involve the manipulation of metabolic pathways to increase the flux towards desired precursors and final products.
In Escherichia coli, a common host for metabolic engineering, the production of 2,5-dimethylpyrazine has been substantially increased. nih.govacs.org Strategies include:
Overexpression of the key enzyme L-threonine-3-dehydrogenase (TDH). mdpi.com
Knocking out competing pathways, such as the gene for 2-amino-3-ketobutyrate CoA ligase (KBL), which degrades an important intermediate. mdpi.com
Enhancing the regeneration and availability of essential cofactors like NAD+. nih.govacs.org
Modifying transport systems to improve the uptake of precursor L-threonine. nih.govacs.org
Corynebacterium glutamicum has been engineered to produce high levels of tetramethylpyrazine (TMP). nih.gov This was achieved by introducing heterologous gene pathways, which incidentally led to the accumulation of the precursor acetoin due to feedback on the host's physiology. mdpi.comnih.gov
Chemical Transformations and Functionalization Strategies of 2 Hydroxy 3 Methylpyrazine
Derivatization at the Hydroxyl Moiety
The hydroxyl group is a primary site for functionalization, readily undergoing reactions to form ethers, esters, and other derivatives. It's important to note that 2-hydroxypyrazines exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form, which influences the reactivity of this position.
Etherification: The conversion of the hydroxyl group to an ether is a common strategy to modify the molecule's properties or to install a protecting group. Methylation, for instance, yields 2-methoxy-3-methylpyrazine, a compound noted for its coffee-like aroma. chemicalbook.com A general method for this transformation involves the reaction of the corresponding 2-halopyrazine with an alkali metal alkoxide, such as sodium methoxide. google.com Alternatively, direct alkylation of 2-hydroxy-3-methylpyrazine can be achieved using an alkylating agent in the presence of a base. For example, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) from 2-isobutyl-3-hydroxypyrazine has been demonstrated using methods like employing Ambersep 900 hydroxide (B78521) resin, highlighting a milder approach to this conversion. dur.ac.uk More complex ethers can also be synthesized; for instance, reacting a dihalopyrazine like 2,3-dichloro-5-methyl-pyrazine with an alcohol in the presence of a strong base like sodium hydride leads to O-alkylation. prepchem.com
Esterification: The hydroxyl group can be readily acylated to form esters. This can be achieved through standard esterification protocols, such as reaction with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk Another widely used method involves coupling with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). jocpr.com Chemical transformations of pyrazine (B50134) derivatives, including acetylation to form acetate (B1210297) esters, have been reported as a key strategy for creating diverse molecular libraries. imist.ma
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Etherification | Alkyl halide, Base (e.g., NaH) | Alkoxy-pyrazine | prepchem.com |
| Etherification | Sodium methoxide, from 2-halopyrazine | Methoxy-pyrazine | google.com |
| Esterification | Carboxylic acid, DCC, DMAP | Pyrazinyl ester | jocpr.com |
| Esterification | Acyl halide or Anhydride, Base | Pyrazinyl ester | imist.ma |
A crucial transformation of the 2-hydroxy/pyrazinone moiety is its conversion to a halogenated derivative, typically a chloropyrazine. These halogenated pyrazines are highly valuable intermediates for subsequent cross-coupling reactions. The transformation is commonly accomplished by treating the hydroxypyrazine with a strong halogenating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. nih.govgoogle.com For example, 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be converted to 3-chloro-5-methylpyrazine-2-carboxylic acid using thionyl chloride in the presence of a catalyst like dimethylformamide (DMF). google.com This conversion of the C-O bond to a C-Cl bond is a cornerstone for further functionalization of the pyrazine ring.
Functionalization at the Pyrazine Ring and Methyl Group
Beyond the hydroxyl group, the methyl group and the C-H bonds of the pyrazine ring itself offer opportunities for structural elaboration.
The methyl group on the pyrazine ring is benzylic-like in nature, and its protons can be abstracted by a strong base to form a nucleophilic carbanion. This process, known as lateral metalation, allows for the introduction of various electrophiles at the methyl position. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are typically used to achieve this deprotonation. mdpi.comnii.ac.jp In studies on the closely related 2,3-dimethylpyrazine, selective deprotonation of one methyl group with n-BuLi at low temperatures (e.g., -78 °C in THF) generates a lithiated intermediate. mdpi.comresearchgate.netst-andrews.ac.uk This intermediate can then be "trapped" by reacting it with an electrophile, such as an aldehyde or a chlorophosphine (e.g., Ph₂PCl), to form a new carbon-carbon or carbon-heteroatom bond at the methyl position. mdpi.comresearchgate.netst-andrews.ac.uk When applying this to this compound, the acidic proton of the hydroxyl group would be abstracted first, necessitating the use of at least two equivalents of the strong base to deprotonate both the hydroxyl and the methyl group.
| Step | Reagents and Conditions | Intermediate/Product | Reference(s) |
| Deprotonation | n-BuLi or LDA, THF, -78 °C | Lithiated methylpyrazine anion | mdpi.comnii.ac.jp |
| Electrophilic Trap | Aldehydes, Alkyl halides, Ph₂PCl | Chain-extended pyrazine | mdpi.com |
The electron-deficient nature of the pyrazine ring makes it susceptible to certain types of functionalization, particularly through modern catalytic methods.
Cross-Coupling Reactions: Following the conversion of the hydroxyl group to a halide as described in section 4.1.2, the resulting 2-chloro-3-methylpyrazine (B1202077) becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Prominent examples include the Suzuki reaction (using boronic acids), the Stille reaction (using organostannanes), the Sonogashira reaction (using terminal alkynes), and the Buchwald-Hartwig amination (using amines). rsc.orglibretexts.orgnumberanalytics.com These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents onto the pyrazine core with high efficiency and selectivity.
Direct C-H Functionalization: More advanced methods aim to directly functionalize the C-H bonds of the pyrazine ring, avoiding the pre-functionalization step of halogenation. While challenging due to the inherent low reactivity of C-H bonds and the electron-poor nature of the pyrazine ring, direct arylation via palladium-catalyzed C-H activation has been developed for pyrazine N-oxides. rsc.org Strategies often draw from work on other N-heterocycles like pyridines and pyrazoles, where directing groups are used to guide the metal catalyst to a specific C-H bond for activation. researchgate.netbeilstein-journals.orgrsc.org These cutting-edge techniques provide a more atom-economical route to complex pyrazine derivatives.
Design and Synthesis of Advanced Pyrazine-Based Scaffolds
The functionalization strategies detailed above are instrumental in the construction of more complex, advanced scaffolds, such as fused heterocyclic systems. By introducing multiple reactive functional groups onto the this compound core, subsequent intramolecular reactions can be designed to build new rings.
For example, a derivative of this compound could be functionalized at both the methyl group (via deprotonation/electrophilic trapping) and at a ring position (via cross-coupling). An intramolecular cyclization reaction between these two newly introduced side chains could then lead to the formation of a fused polycyclic system. Palladium-catalyzed heteroannulation processes are particularly effective for this, enabling the synthesis of scaffolds like pyrrolo[2,3-b]pyrazines from appropriately substituted pyrazine precursors. researchgate.net The construction of such fused systems is of significant interest in medicinal chemistry and materials science, where molecular rigidity and defined three-dimensional structure are often desired. The development of flow chemistry techniques is also accelerating the synthesis of diverse pyrazole-fused scaffolds, a strategy that could be adapted for pyrazine systems. mdpi.com The fundamental pyrazine structure can be expanded to form larger aromatic systems like quinoxalines and phenazines, which are themselves important classes of compounds. doi.org
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 3 Methylpyrazine
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 2-Hydroxy-3-methylpyrazine from complex sample mixtures, thereby enabling its accurate identification and measurement. Both gas and liquid chromatography platforms are employed, often coupled with mass spectrometry for definitive analysis.
Gas chromatography, particularly when hyphenated with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile pyrazines. Due to the presence of a polar hydroxyl group, this compound often requires a derivatization step, such as silylation, to increase its volatility and improve chromatographic peak shape. In this process, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. oup.com
Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) can be utilized to extract and concentrate volatile pyrazines from the sample matrix before their introduction into the GC-MS system. imist.ma The identification of compounds is typically achieved by comparing their mass spectra and gas chromatographic retention indices with those of authentic standards or reference libraries. lmaleidykla.lt However, a notable challenge in pyrazine (B50134) analysis is that many positional isomers exhibit very similar mass spectra, making unambiguous identification based on spectral data alone difficult. lmaleidykla.lt Therefore, reliance on chromatographic retention data is crucial.
Below are typical parameters for the GC-MS analysis of pyrazine derivatives, adapted from methodologies for similar compounds. who.int
| Parameter | Typical Conditions |
| Column | DB-5 MS fused silica (B1680970) capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp 60°C (hold 5 min), ramp at 5°C/min to 300°C |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
Liquid chromatography offers a complementary approach to GC, particularly for less volatile or thermally unstable compounds, and it can often be performed without derivatization. lmaleidykla.lt High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the sensitive and selective quantification of pyrazines. lmaleidykla.lttandfonline.com
UPLC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices like biological fluids or food extracts. nih.gov The method involves selecting a specific precursor ion (typically the molecular ion of this compound) in the first quadrupole, fragmenting it, and then monitoring for a specific product ion in the third quadrupole. nih.gov This high degree of specificity minimizes interferences from the sample matrix.
A general reversed-phase LC method suitable for this class of compounds is outlined below.
| Parameter | Typical Conditions |
| System | UPLC or HPLC |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection (MS/MS) | Electrospray Ionization (ESI), positive modeMultiple Reaction Monitoring (MRM) |
The application of chiral stationary phases for the separation of stereoisomers is a critical technique for molecules that exhibit chirality. Chirality arises when a molecule is non-superimposable on its mirror image, a condition typically caused by the presence of one or more chiral centers (e.g., a carbon atom bonded to four different groups). libretexts.orgyoutube.com
However, this compound is an achiral molecule. It does not possess any chiral centers and has a plane of symmetry that bisects the pyrazine ring. msu.edu Consequently, it does not exist as enantiomers or diastereomers. Therefore, analytical separation using chiral stationary phases is not relevant or necessary for the characterization of this specific compound.
Liquid Chromatography (LC) and Hyphenated Systems (UPLC-MS/MS, HPLC)
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, enabling the unambiguous identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information about its atomic connectivity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the pyrazine ring. The methyl protons would appear as a singlet, while the two aromatic protons on the pyrazine ring would appear as doublets due to coupling with each other. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be variable.
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the four carbon atoms in the pyrazine ring and the one carbon atom of the methyl group. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the hydroxyl and methyl substituents.
Table: Predicted NMR Data for this compound (in CDCl₃)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.4 (singlet) | ~21 |
| Ring CH (position 5) | ~7.8 (doublet) | ~135 |
| Ring CH (position 6) | ~7.6 (doublet) | ~128 |
| Ring C-OH (position 2) | - | ~155 |
| Ring C-CH₃ (position 3) | - | ~145 |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. chemguide.co.uk
For this compound (Molecular Weight: 124.12 g/mol ), the mass spectrum would show a molecular ion peak at m/z 124. Key fragmentation pathways for pyrazines typically involve the loss of small, stable molecules or radicals from the ring or its substituents. Expected fragments could include the loss of a methyl radical ([M-15]⁺), loss of carbon monoxide ([M-28]⁺), and loss of hydrogen cyanide ([M-27]⁺). libretexts.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. oup.com For example, HRMS could confirm the formula of this compound as C₅H₆N₂O. imist.ma
Table: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Description |
|---|---|---|
| 124 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₄H₃N₂O]⁺ | Loss of methyl radical (•CH₃) |
| 96 | [C₄H₄N₂]⁺• | Loss of carbon monoxide (CO) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern provides information about the arrangement of atoms within the crystal lattice. This technique is fundamental in elucidating the three-dimensional structure of molecules in their solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.
While XRD is a crucial tool for the structural characterization of crystalline solids, a detailed crystal structure of this compound determined by single-crystal X-ray diffraction is not extensively reported in publicly available scientific literature. However, the structures of related pyrazine derivatives have been successfully elucidated using this technique. For instance, the crystalline structure of 2-benzoyl-3-aminopyrazine has been solved, revealing a monoclinic P21/n space group and supramolecular architectures involving various intermolecular hydrogen bonds. researchgate.net Such studies on analogous compounds provide valuable insights into the potential solid-state packing and hydrogen bonding patterns that this compound might adopt. The presence of both a hydroxyl group and nitrogen atoms in the pyrazine ring suggests a high propensity for forming intermolecular hydrogen bonds, which would significantly influence its crystal packing and physical properties.
Advanced Sample Preparation and Extraction Methods
The accurate quantification of this compound, particularly in complex matrices such as food and beverages, is highly dependent on effective sample preparation and extraction techniques. researchgate.net The primary goals of these methods are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to detectable levels, and present it in a form suitable for instrumental analysis. thermofisher.com
One of the most widely used and advanced methods for this purpose is Solid-Phase Microextraction (SPME) . mdpi.comchromatographyonline.com SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. chromatographyonline.com The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. youtube.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. youtube.com
The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. scielo.br For the analysis of pyrazines, various fiber coatings have been investigated to optimize extraction efficiency.
| Parameter | Condition | Rationale |
| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS) | Effective for adsorbing small volatile molecules. chromatographyonline.com |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad-spectrum coating suitable for a wide range of analytes. | |
| Polydimethylsiloxane (PDMS) | Suitable for nonpolar analytes. scielo.br | |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and is ideal for volatile compounds in solid or liquid samples. chromatographyonline.comscielo.br |
| Extraction Temperature | 35-60 °C | Balances analyte volatility and partitioning kinetics. scielo.brmdpi.com |
| Extraction Time | 15-45 minutes | Sufficient time to approach equilibrium for reproducible extractions. scielo.brmdpi.com |
Table 1: Typical SPME Parameters for Pyrazine Analysis
An advancement of the conventional SPME technique is the SPME-Arrow . The SPME-Arrow features a more robust design and a larger volume of stationary phase compared to traditional fibers, leading to higher extraction efficiency and improved sensitivity. mdpi.com This makes it particularly suitable for trace-level analysis of flavor compounds like this compound in complex food matrices. mdpi.commdpi.com
Another sophisticated approach is Multiple Headspace Solid-Phase Microextraction (MHS-SPME) . This technique involves sequential extractions of the headspace of the same sample, allowing for the quantification of analytes by estimating the total amount present in the sample matrix. mdpi.com MHS-SPME is particularly advantageous as it can mitigate the influence of the sample matrix, a common challenge in quantitative analysis. mdpi.com
Other advanced sample preparation techniques that can be applied to the extraction of pyrazines from various matrices include:
Solid-Supported Liquid Extraction (SLE): This technique uses a solid, porous material to support the liquid sample, after which the analytes are eluted with an organic solvent. thermofisher.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily developed for pesticide analysis, the QuEChERS methodology, which involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup, can be adapted for the extraction of a wide range of compounds from complex food matrices. thermofisher.com
The choice of the most appropriate sample preparation method depends on the specific characteristics of the sample matrix, the concentration of this compound, and the analytical instrument being used for detection.
Molecular Mechanisms of 2 Hydroxy 3 Methylpyrazine Biological Interactions
Receptor Binding and Activation Mechanisms
The interaction of 2-Hydroxy-3-methylpyrazine with biological receptors is a key aspect of its mechanism of action. The nature and strength of these interactions are dictated by the compound's structure and the corresponding architecture of the receptor's binding site.
Ligand-Protein Interaction Profiling
The binding of a ligand like this compound to a protein is a nuanced process governed by a variety of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, and salt bridges. volkamerlab.org The specific profile of these interactions determines the affinity and specificity of the ligand for its target protein. volkamerlab.org For instance, in the context of other pyrazine (B50134) derivatives, molecular dynamics studies have been employed to predict and analyze the binding modes within protein active sites. acs.org These studies reveal how the ligand orients itself to maximize favorable interactions, such as forming hydrogen bonds with key residues like methionine or engaging in hydrophobic interactions with residues like lysine (B10760008) and leucine. volkamerlab.orgacs.org The hydroxyl and methyl groups of this compound are critical in defining its interaction profile, acting as potential hydrogen bond donors/acceptors and engaging in hydrophobic contacts, respectively. While the precise molecular targets for this compound are still under investigation, it is understood that the compound can act as a ligand, binding to specific enzymes or receptors to modulate their activity.
Structure-Activity Relationships of Pyrazine Derivatives in Biological Systems
The biological activity of pyrazine derivatives is intrinsically linked to their chemical structure. benthamdirect.com Minor modifications to the pyrazine core can lead to significant changes in their interactions with biological systems and, consequently, their therapeutic or biological effects. benthamdirect.commdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the pyrazine ring influence biological outcomes. nih.govresearchgate.net
For example, the introduction of different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its ability to bind to a target receptor. science.gov Research on various pyrazine derivatives has demonstrated that these compounds can exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.commdpi.comtandfonline.comnih.gov
Table 1: Impact of Structural Variations on the Biological Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Structural Modification | Observed Biological Effect | Reference |
| Oxazolo[3,4-a]pyrazine | Introduction of a guanidine (B92328) group | Nanomolar antagonist activity at the Neuropeptide S receptor. nih.gov | nih.gov |
| Cinnamic acid–pyrazine hybrids | Hybridization with cinnamic acid | Enhanced protection against free radical damage in neuronal and endothelial cells. mdpi.com | mdpi.com |
| Paeonol derivatives | Incorporation of a pyrazine structure | Increased anti-inflammatory activity compared to the parent paeonol. mdpi.com | mdpi.com |
| Chalcone–pyrazine hybrids | Hybridization with chalcone | Potent inhibitory effects on various cancer cell lines. mdpi.com | mdpi.com |
These examples underscore the principle that the pyrazine scaffold is a versatile platform for developing biologically active molecules, where the specific nature and arrangement of substituents are key determinants of the resulting biological activity.
Enzymatic Transformations and Metabolic Conversion Pathways
Once in a biological system, this compound can be subjected to various enzymatic transformations that alter its structure and, consequently, its biological activity. These metabolic conversions are crucial for both the activation and detoxification of the compound.
Cytochrome P-450-Catalyzed Oxidations
Cytochrome P450 (CYP) enzymes are a major family of catalysts involved in the oxidation of a vast array of compounds, including xenobiotics and endogenous molecules. nih.govnih.gov These enzymes are capable of catalyzing a wide variety of reactions, with hydroxylation of unactivated C-H bonds being a hallmark capability. researchgate.netacs.org The general mechanism involves the activation of molecular oxygen to form a highly reactive heme iron-oxygen species, often referred to as Compound I, which is the primary oxidizing agent. nih.govnih.gov
In the context of pyrazine derivatives, CYP-catalyzed oxidation is a known metabolic pathway. lmaleidykla.ltresearchgate.net For instance, the degradation of 2,5-dimethylpyrazine (B89654) by Rhodococcus erythropolis is initiated by a monooxygenase, potentially a cytochrome P450-dependent one, leading to the formation of 2-hydroxy-3,6-dimethylpyrazine. lmaleidykla.ltresearchgate.net Similarly, the oxidation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11 results in the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine. lmaleidykla.ltnih.govnih.gov These transformations highlight the role of CYP enzymes in the hydroxylation of the pyrazine ring, a critical step in their metabolism. The regioselectivity of these hydroxylations is often dictated by the substitution pattern of the pyrazine ring. lmaleidykla.lt
Enantioselective Biocatalysis
Enantioselective biocatalysis utilizes enzymes to produce chiral molecules with high stereoselectivity. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where one enantiomer often exhibits the desired activity while the other may be inactive or even detrimental. chimia.ch While specific studies on the enantioselective biocatalysis of this compound are not prevalent, the broader field of pyrazine chemistry has seen the application of such methods. nih.govrsc.org
Enzymes like lipases and acylases have been used for the kinetic resolution of racemic pyrazine derivatives, allowing for the separation of enantiomers. chimia.ch For example, biocatalysts have been developed for the enantioselective hydrolysis of pyrazine-2-carboxamide derivatives, yielding enantiomerically pure products. chimia.ch Furthermore, biocatalytic N-oxidation of asymmetric pyrazine derivatives using monooxygenases can proceed with high regioselectivity, favoring the less sterically hindered nitrogen atom. nih.gov These approaches demonstrate the potential for using enzymatic methods to synthesize specific stereoisomers of pyrazine compounds, which can be crucial for optimizing their biological interactions.
Modulatory Effects on Biochemical Systems
This compound and related pyrazine derivatives can exert modulatory effects on various biochemical systems, influencing cellular functions and signaling pathways. These effects are often the downstream consequences of their receptor binding and enzymatic transformations.
One of the noted biological activities of pyrazine derivatives is their antioxidant property. They can act as radical scavengers, helping to mitigate oxidative stress within cells. This can, in turn, influence signaling pathways that are sensitive to the cellular redox state.
Furthermore, pyrazine derivatives have been shown to interact with and modulate the activity of various enzymes. For example, pyrazinamide, a well-known pyrazine derivative, is converted to pyrazinoic acid, which inhibits fatty acid synthase I in Mycobacterium tuberculosis. mdpi.com This inhibitory action disrupts the bacterial cell membrane potential and integrity. mdpi.com While the specific enzymatic targets of this compound are not fully elucidated, its ability to act as a ligand suggests it may modulate the function of various enzymes involved in metabolic and signaling pathways.
The diverse biological activities reported for pyrazine derivatives, from anti-inflammatory to anticancer effects, suggest a broad capacity to modulate complex biochemical networks. mdpi.comnih.gov For instance, some pyrazine-curcumin hybrids have been shown to inhibit thioredoxin reductase, leading to an accumulation of reactive oxygen species and subsequent apoptosis in cancer cells. nih.gov This highlights how pyrazine-based molecules can influence critical cellular processes by targeting key regulatory proteins.
Computational and Theoretical Investigations of 2 Hydroxy 3 Methylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of pyrazine (B50134) derivatives. These calculations provide insights into molecular geometry, electronic distribution, and spectroscopic characteristics.
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and chemical reactivity. iaea.orgnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. iaea.org For pyrazine derivatives, DFT calculations are commonly employed to determine these energy values. For instance, studies on related heterocyclic compounds have shown that the introduction of different functional groups significantly alters the HOMO and LUMO energy levels. iaea.org The electron-donating hydroxyl group and the weakly electron-donating methyl group on the pyrazine ring of 2-Hydroxy-3-methylpyrazine are expected to influence its electronic properties compared to unsubstituted pyrazine.
Theoretical studies on various pyrazine derivatives calculate global reactivity parameters to predict their behavior. iaea.org The negative values of HOMO and LUMO energies obtained from these calculations indicate the stability of the molecules. iaea.org
Table 1: Representative Quantum Chemical Parameters Calculated for Pyrazine Derivatives Note: This table presents example data from related compounds to illustrate the outputs of quantum chemical calculations, not specific data for this compound.
| Parameter | Description | Example Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.27 | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 | nih.gov |
These calculations reveal that both the site selectivity and chemical reactivity of molecular systems can be understood through DFT. iaea.org The energy gap, in particular, helps to model the biological activity of a molecule. iaea.org
Vibrational analysis using quantum chemical methods is essential for interpreting experimental spectra like Fourier-transform infrared (FTIR) and Raman spectroscopy. DFT calculations can predict the fundamental vibrational frequencies and intensities of a molecule. [Initial search results 2, 8] These theoretical spectra are often scaled to achieve better agreement with experimental results, aiding in the precise assignment of vibrational modes to specific bonds and functional groups. [Initial search results 2] For pyrazine derivatives, characteristic C-H stretching vibrations, pyrazine ring stretching modes, and the vibrations of substituent groups are analyzed. [Initial search results 8]
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the C-O bond of the hydroxyl group and the C-C bond of the methyl group can lead to different conformers. Computational methods, such as scanning the potential energy surface (PES) by systematically changing dihedral angles, can identify the most stable conformations. rsc.org Studies on substituted imidazo-[1,2-a]pyrazines show that stable rotameric forms can be identified using DFT, with their relative populations influenced by factors like intramolecular hydrogen bonds. rsc.org The presence of the hydroxyl group in this compound suggests the possibility of intramolecular hydrogen bonding with one of the ring nitrogen atoms, which would significantly influence its preferred conformation.
Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which helps in the interpretation of UV-Visible absorption spectra. [Initial search results 6, 13]
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). [Initial search results 6, 13] By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. These predictions are valuable for structural elucidation and for distinguishing between different isomers or conformers.
Molecular Dynamics and Docking Simulations
While quantum mechanics describes the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study its behavior in a more complex environment, such as in solution or interacting with a biological target like a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. japsonline.com This method is crucial in drug discovery for screening potential inhibitors. For pyrazine derivatives, docking studies have been performed against various targets, including PIM-1 kinase japsonline.com, HIV reverse transcriptase nih.gov, and bovine serum albumin nih.gov. These studies identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. nih.govacs.orgresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from docking. nih.gov An MD simulation, which can span from nanoseconds to microseconds, calculates the trajectory of atoms over time, revealing the stability of the binding pose and the flexibility of the protein and ligand. nih.govacs.org For example, MD simulations have been used to validate docking results for imidazole (B134444) [1,5-α] pyrazine derivatives, confirming the stability of hydrogen bonds with key residues in the ATP-binding site of a receptor. nih.gov Such simulations could predict the binding affinity and dynamic behavior of this compound with various protein targets, with the hydroxyl group likely playing a key role as a hydrogen bond donor or acceptor.
Table 2: Common Interactions of Pyrazine Ligands with Protein Receptors
| Interaction Type | Description | Key Moieties Involved | Reference |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Pyrazine nitrogen as acceptor; Ligand hydroxyl as donor/acceptor. | japsonline.comnih.govnih.gov |
| π-Interactions | Non-covalent interactions involving π systems. | Aromatic pyrazine ring. | nih.govnih.gov |
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can explore the conformational landscape of flexible molecules to understand their preferred shapes. Studies on highly flexible 2,5-diamino-3,6-dicyanopyrazine dyes have shown that these molecules can exist in several different conformations, leading to conformational polymorphism in the solid state. rsc.org The flexibility of substituent groups, like the dibenzylamino group in that study, allows for the formation of various molecular shapes. rsc.org
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
QSAR and cheminformatics are powerful tools in modern drug discovery and materials science. researchgate.net These methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. researchgate.net For the broader family of pyrazines, QSAR studies have been employed to understand and predict various characteristics, from antimicrobial properties to odor profiles. mdpi.comnih.gov
For instance, research on alkylpyrazines has utilized QSAR to investigate the relationship between their molecular structure and odor intensity. nih.gov Such studies often employ molecular descriptors that quantify various aspects of a molecule's structure, such as its shape, size, and electronic properties, to build predictive models. mdpi.comnih.gov However, specific QSAR models for this compound are not documented in the available scientific literature.
Machine Learning Applications in Pyrazine Research
Machine learning (ML), a subset of artificial intelligence, has emerged as a transformative technology in chemical research. researchgate.net ML algorithms can learn from large datasets of chemical structures and their associated properties to make predictions for new, untested compounds. scielo.br In the context of pyrazine research, ML has been applied to predict odor characteristics and to screen for potential bioactive molecules. acs.orgtandfonline.com
For example, artificial neural networks have been used to classify the aroma profiles of a series of pyrazines. acs.org Other machine learning models have been developed to predict the efficacy of pyridazine (B1198779) (a related diazine) corrosion inhibitors. researchgate.net Despite these advances in the broader field, there are no published studies detailing the application of machine learning techniques specifically to predict the properties or activities of this compound.
Environmental Fate and Bioremediation of 2 Hydroxypyrazines
Degradation Pathways in Environmental Systems
Under aerobic conditions, the microbial degradation of alkylpyrazines typically initiates with an oxidative attack on the pyrazine (B50134) ring. asm.org This initial step is crucial as it leads to the formation of hydroxylated intermediates, which are often more susceptible to further breakdown. asm.org The degradation process is dependent on molecular oxygen, indicating the involvement of oxygenase enzymes in the initial ring activation. nih.govdzumenvis.nic.in
The microbial breakdown of pyrazines is an enzymatic process carried out by various bacteria capable of utilizing these compounds as a source of carbon, nitrogen, and energy. nih.govagriscigroup.us A key mechanism in the degradation of alkylpyrazines is hydroxylation, where a hydroxyl group is introduced onto the pyrazine ring. asm.org
One of the most well-documented examples is the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11. nih.gov This bacterium, isolated for its ability to grow on this pyrazine, requires molecular oxygen to metabolize the compound, strongly suggesting the action of an oxygenase or hydroxylase enzyme in the first step of the pathway. nih.govdzumenvis.nic.in The expression of the enzymes involved is regulated, as only cells previously induced with the pyrazine substrate are capable of its degradation. nih.gov
Similarly, Rhodococcus erythropolis and Arthrobacter sp. have been shown to degrade 2,5-dimethylpyrazine (B89654). asm.org Their catabolic pathway also proceeds via the formation of a hydroxylated pyrazine, indicating that ring hydroxylation is a common initial strategy in the microbial degradation of these heterocyclic compounds. asm.org The enzymes responsible for the subsequent ring cleavage and mineralization of the resulting intermediates are less understood, but the process ultimately leads to the release of ammonium (B1175870), indicating the breakdown of the nitrogen-containing ring. nih.govasm.org
The identification of metabolic intermediates is fundamental to elucidating degradation pathways. mdpi.com In the study of pyrazine biodegradation, several key hydroxylated intermediates have been isolated and characterized.
When Mycobacterium sp. strain DM-11 degrades 2,3-diethyl-5-methylpyrazine, the first identified metabolic intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). nih.govdzumenvis.nic.in This intermediate accumulates in the culture medium before it is further degraded, which is accompanied by the release of ammonium, suggesting that ring fission occurs after this initial hydroxylation step. nih.govasm.org
In a different system, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis results in the accumulation of 2-hydroxy-3,6-dimethylpyrazine. asm.org The subsequent disappearance of this hydroxypyrazine from the medium also coincides with ammonium release. asm.org
Table 1: Identified Microbial Degradation Intermediates of Alkylpyrazines
| Original Compound | Degrading Microorganism | Identified Hydroxylated Intermediate | Reference |
|---|---|---|---|
| 2,3-Diethyl-5-methylpyrazine | Mycobacterium sp. strain DM-11 | 5,6-Diethyl-2-hydroxy-3-methylpyrazine | nih.govasm.orgdzumenvis.nic.in |
| 2,5-Dimethylpyrazine | Rhodococcus erythropolis, Arthrobacter sp. | 2-Hydroxy-3,6-dimethylpyrazine | asm.org |
Bioremediation Strategies for Pyrazine-Containing Compounds
Bioremediation utilizes the metabolic capabilities of microorganisms to detoxify or remove pollutants from the environment. agriscigroup.usnih.gov This approach is considered cost-effective and environmentally sustainable for treating contaminated soil and water. mdpi.comijcmas.com For pyrazine-containing wastes, such as those from the food industry, bioremediation strategies can be designed based on the principles of bioaugmentation and biostimulation. nih.govagriscigroup.us
Bioaugmentation : This strategy involves the introduction of specific, highly efficient microbial strains to a contaminated site to supplement the indigenous microbial population. agriscigroup.us For pyrazine contamination, this could involve inoculating the site with known pyrazine-degrading bacteria like Mycobacterium sp. strain DM-11 or Rhodococcus erythropolis. nih.govasm.orgagriscigroup.us This is particularly useful when the native microbial community lacks the capacity to degrade the target compound.
Biostimulation : This approach focuses on stimulating the existing native microbial populations by adding nutrients, oxygen, or other limiting factors to enhance their degradation activity. waste2water.com In the context of pyrazine degradation, which is an aerobic process, a technique like bioventing could be employed to deliver oxygen to the contaminated subsurface, thereby promoting the growth and activity of indigenous pyrazine-degrading microbes. nih.govnih.gov
Co-metabolism : Some microorganisms can transform a contaminant without using it as a primary energy source. nih.gov Mycobacterium sp. strain DM-11, for instance, has been shown to cometabolically convert a wide range of pyrazines found in industrial waste gases while growing on a primary substrate. nih.gov This broad-substrate capability is highly valuable for treating complex waste streams containing multiple pyrazine derivatives.
Advanced techniques such as electro-bioremediation, which uses an electric current to enhance the transport of contaminants and nutrients, could also be explored to accelerate the degradation process in low-permeability environments like clay soils. mdpi.comresearchgate.net
Environmental Impact Assessment of Pyrazine Derivatives
Assessing the environmental risk of chemical compounds is crucial for regulatory purposes. The European Food Safety Authority (EFSA) has evaluated the environmental safety of a group of 22 pyrazine derivatives, including compounds structurally similar to 2-hydroxy-3-methylpyrazine (such as 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, and 2,3,5-trimethylpyrazine), for their use as flavouring additives in animal feed. nih.govresearchgate.neteuropa.eu
However, specific ecotoxicological data for many individual pyrazine compounds, including this compound, are often lacking. aksci.com Safety data sheets for this compound frequently state that information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available. aksci.com This highlights a data gap and underscores the reliance on assessments of related compounds to infer environmental impact.
Table 2: Summary of EFSA Environmental Risk Assessment for Pyrazine Derivatives
| Assessment Body | Compound Group | Context of Use | Conclusion on Environmental Impact | Reference |
|---|---|---|---|---|
| European Food Safety Authority (EFSA) | 22 pyrazine derivatives (including alkylpyrazines) | Flavourings in animal feed | Unlikely to have detrimental effects on terrestrial and freshwater compartments at proposed use levels. | nih.govresearchgate.neteuropa.eu |
Future Research Directions and Translational Perspectives for 2 Hydroxy 3 Methylpyrazine
Multi-Omics Integration for Holistic Understanding of Pyrazine (B50134) Systems
A comprehensive understanding of the role of 2-hydroxy-3-methylpyrazine in biological systems necessitates a move towards integrated, high-dimensional analysis. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the complex molecular networks governing pyrazine biosynthesis, metabolism, and function.
Research into the microbial communities responsible for producing pyrazines in fermented products like sauce-flavor Baijiu has demonstrated the power of multi-omics. hep.com.cnresearchgate.net In one such study, integrating metagenomic and metatranscriptomic data with metabolomic profiles of pyrazines and other flavor compounds allowed for the construction of a synthetic microbial community that increased total pyrazine content by 2.1-fold. hep.com.cn This type of systems-level analysis can identify the key enzymes and metabolic pathways involved in pyrazine formation. For instance, studies in Bacillus subtilis have pinpointed specific mechanisms and precursors, such as L-threonine, for the biosynthesis of various alkylpyrazines. hep.com.cnmdpi.com Similarly, multi-omics has been employed to study the metabolic interplay in Pseudomonas putida, revealing how it co-utilizes different carbon sources, a principle that could be applied to understand how pyrazine metabolism integrates with central cellular processes. nih.gov
Future research on this compound could adopt a similar strategy. By applying multi-omics to organisms known to produce or metabolize this specific compound, such as Mycobacterium sp. strain DM-11 which degrades alkylpyrazines via hydroxylated intermediates, a complete picture of its metabolic fate can be constructed. asm.orgasm.org This would involve:
Genomic and Transcriptomic Analysis: To identify the genes and transcripts that are upregulated or downregulated in the presence of this compound or its precursors. This could reveal the genetic basis for its synthesis and degradation.
Proteomic Analysis: To identify the specific enzymes (e.g., oxidoreductases, transferases) responsible for the catalytic steps in its metabolic pathway.
Metabolomic Analysis: To track the dynamic changes in concentrations of this compound, its precursors (like amino acids and sugars), and its downstream metabolites, providing a real-time view of the metabolic flux. frontiersin.orgrsc.org
Integrating these data streams will provide a holistic model of the pyrazine system, enabling precise manipulation for applications ranging from enhancing flavor profiles in fermented foods to engineering microbes for bioremediation or the production of valuable chemical synthons.
Development of Advanced Materials Incorporating Pyrazine Moieties
The electron-deficient nature of the pyrazine ring makes it an attractive building block for a new generation of advanced materials with unique electronic, optical, and structural properties. researchgate.net The incorporation of pyrazine moieties, including derivatives of this compound, into polymers and frameworks is a promising avenue for translational research.
Pyrazine-based materials have shown significant potential in several high-performance applications:
Organic Electronics: Pyrazine-containing polymers have been developed as donor materials for organic solar cells (OSCs). acs.org The inclusion of the pyrazine unit can enhance the planarity of the polymer backbone and improve charge mobility. acs.org For example, a polymer donor named PQ1, which incorporates a pyrazine-thiophene unit, has led to OSCs with a power conversion efficiency of 15.82%. acs.org Other pyrazine-based polymers are being explored as hole transport materials in perovskite solar cells, offering the advantages of high hole mobility and low cost. researchgate.net
Energy Storage and Conversion: The BIOPYRANIA project aims to develop bio-based pyrazine monomers for high-performance polymers to be used in the automotive and green hydrogen sectors. bbeu.org These materials are being investigated for use in anion exchange membranes for electrolyzers and fuel cells, where the pyrazine component can enhance performance and sustainability. bbeu.org
Luminescent Materials: The electron-withdrawing properties of the pyrazine ring make it suitable for creating materials with intramolecular charge transfer (ICT) characteristics, which are the basis for many luminescent applications. researchgate.net These materials can be used as fluorescent sensors and in organic light-emitting diodes (OLEDs). researchgate.netacs.org
Porous Materials: Pyrazine moieties have been incorporated as organic linkers in metal-organic frameworks (MOFs). kaust.edu.sa One such material, SIFSIX-3-Cu, which uses a pyrazine linker, has demonstrated exceptional selectivity for capturing carbon dioxide (CO2) from the air, highlighting the potential for pyrazine-based materials in environmental applications. kaust.edu.sa
Future work could focus on synthesizing novel polymers and MOFs using this compound as a functionalized monomer. The hydroxyl and methyl groups offer sites for further chemical modification, allowing for fine-tuning of the material's properties, such as solubility, processability, and electronic energy levels, opening doors to new applications in sensors, catalysis, and sustainable technologies.
High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of novel molecules with desirable biological activities. mdpi.com These strategies can be systematically applied to the this compound scaffold to generate and test large libraries of derivatives for a wide range of applications, particularly in medicine.
The pyrazine core is a "privileged structure" in medicinal chemistry, found in numerous clinically used drugs. mdpi.com The rapid development of combinatorial chemistry and rational drug design facilitates the discovery of new pyrazine derivatives with potent biological activities. mdpi.com HTS campaigns have successfully identified pyrazine derivatives as potent inhibitors of various biological targets. For example, a phenotypic screening of an in-house compound library identified imidazo[1,2-a]pyrazine (B1224502) derivatives with robust anti-influenza activity. acs.org Another study used HTS to discover cinnamic acid-pyrazine hybrids that inhibit Pim-1 and Pim-2 kinases, which are targets in cancer therapy. mdpi.comnih.gov
Future research can leverage these technologies to explore the therapeutic potential of this compound derivatives. This would involve:
Library Synthesis: Using the principles of combinatorial chemistry to synthesize a diverse library of compounds based on the this compound core. acs.orgnih.gov Modifications would be made at various positions on the pyrazine ring to create structural diversity.
High-Throughput Screening: Screening the synthesized library against a wide array of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors) implicated in various diseases. nih.govacs.org
Hit-to-Lead Optimization: Promising "hits" from the HTS campaign would be further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net Computational methods, including deep learning and virtual screening, can aid in this design and optimization process. tandfonline.com
The table below presents examples of pyrazine derivatives discovered through screening and their associated biological activities, illustrating the potential of this approach.
| Pyrazine Derivative Class | Screening Method | Discovered Biological Activity | Key Finding | Reference |
| Imidazo[1,2-b]pyridazine | Chemical Synthesis & Biological Assays | Covalent inhibition of CDK12/13 | Compound 24 showed potent inhibition of triple-negative breast cancer cells (EC50 = 5.0 nM). | nih.gov |
| Cinnamic acid-pyrazine | Compound Library Screening | Inhibition of HCV NS5B RdRp | Derivatives 2 and 3 showed IC50 values of 0.69 and 1.2 μM. | mdpi.com |
| Oxazolo[3,4-a]pyrazine | Chemical Synthesis & Biological Assays | Neuropeptide S Receptor Antagonist | Guanidine (B92328) derivative 16 exhibited nanomolar activity in vitro and improved potency in vivo. | acs.org |
| Benzimidazole-pyrazine | Deep Learning & Virtual Screening | Adenosine A2B Receptor Antagonist | Derivative ABA-1266 showed high predicted binding affinity and selectivity. | tandfonline.com |
| Imidazo[1,2-a]pyrazine | Phenotypic Screening | Anti-influenza Virus Activity | Compound A4 demonstrated potent activity (EC50 = 2.75 μM) against influenza A virus. | acs.org |
By systematically applying these discovery engines to the this compound scaffold, researchers can unlock its potential for developing new therapeutics and other functional molecules.
Q & A
What are the recommended methods for synthesizing 2-Hydroxy-3-methylpyrazine in laboratory settings?
Basic Research Question
The synthesis of this compound typically involves condensation reactions between glyoxal derivatives and amino precursors. For example, phenylglyoxal can react with amides (e.g., alanine amide) under controlled conditions to form pyrazine intermediates. Key steps include:
- Condensation : Reacting glyoxal with methylamine derivatives in ethanol under reflux, followed by acid-catalyzed cyclization.
- Purification : Due to instability, preheated silica gel chromatography (60°C) with cyclohexane/ethyl acetate mixtures is recommended to separate isomers and byproducts .
- Optimization : Adjusting reaction parameters (temperature, solvent, and base equivalents) to minimize decomposition of the hydroxy group .
What safety precautions are critical when handling this compound in research laboratories?
Basic Research Question
Critical safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may form explosive mixtures in confined spaces .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in sealed containers away from heat sources and oxidizing agents. Keep in a dry, ventilated area to prevent moisture-induced degradation .
- Hygiene : Prohibit eating/drinking in labs and wash hands after handling .
How can researchers determine the tautomeric form of this compound in solution?
Advanced Research Question
Tautomeric equilibrium (keto-enol) can be analyzed using:
- NMR Spectroscopy : Compare chemical shifts of protons at positions 5 and 6. In the keto form (dominant in neutral solutions), these protons exhibit upfield shifts (~0.8 ppm for H5 and ~0.6 ppm for H6) relative to methoxy or amino analogs .
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretching vibrations (~1670 cm⁻¹) indicative of the keto form .
- Computational Studies : Density Functional Theory (DFT) calculations can predict stability differences between tautomers .
What strategies mitigate instability issues during the synthesis and purification of this compound derivatives?
Advanced Research Question
To address instability:
- Temperature Control : Perform reactions at ≤60°C to prevent thermal decomposition of the hydroxy group .
- Chromatography : Use preheated eluents (e.g., cyclohexane/ethyl acetate at 60°C) to enhance separation efficiency and reduce degradation during purification .
- Acid Avoidance : Minimize exposure to strong acids, which can catalyze decomposition. Neutral or mildly basic conditions are preferred .
What spectroscopic techniques are most effective for structural elucidation of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and confirm substitution patterns (e.g., distinguishing 3-methyl vs. 5-methyl isomers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (124 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H, C=O) and tautomeric forms .
How does the electronic structure of this compound influence its reactivity in nucleophilic reactions?
Advanced Research Question
The electron-withdrawing hydroxy group at position 2 activates the pyrazine ring for nucleophilic substitution:
- Resonance Effects : The keto form delocalizes electron density, making positions 5 and 6 electrophilic.
- Substitution Patterns : Methyl groups at position 3 sterically hinder reactions at adjacent positions, directing nucleophiles to position 5 or 6 .
- Theoretical Validation : DFT studies (e.g., HOMO-LUMO analysis) can predict reactive sites and regioselectivity in reactions with amines or thiols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
